molecular formula C6H12N2O B1220166 Nipecotamide CAS No. 4138-26-5

Nipecotamide

Cat. No.: B1220166
CAS No.: 4138-26-5
M. Wt: 128.17 g/mol
InChI Key: BVOCPVIXARZNQN-UHFFFAOYSA-N
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Description

Nipecotamide is the amide resulting from the formal condensation of nipecotic acid with ammonia.

Scientific Research Applications

Inhibition of Platelet Aggregation

Nipecotamides, specifically piperidine-3-carboxamides, have been identified as potent inhibitors of platelet aggregation. This inhibition is effective against various agonists both in vitro and in vivo. The structural analysis of nipecotamides showed that bis-nipecotoyl alkanes are more active compared to mono congeners, and lipophilicity plays a crucial role in their antiplatelet activity. These findings suggest potential applications in preventing thrombotic diseases (Herron et al., 1995).

Design and Synthesis as Aggregation Inhibitors

Research has been conducted on the design and synthesis of nipecotamides as human platelet aggregation inhibitors. Studies involving 3-carbamoylpiperidines (nipecotamides) demonstrated increased activity with the introduction of a nitric ester moiety, which could release nitric oxide (NO) in situ. These findings provide insights into the structure-activity relationships of nipecotamides and their potential therapeutic applications (Guo et al., 2000).

Antiplatelet Activity in Thrombosis Models

Nipecotamides were evaluated for their ability to protect platelets from induced aggregation using in vivo mouse thrombosis models. The study revealed the importance of enantioselectivity and the presence of an amide function in determining the activity of these compounds. This research points to the potential use of nipecotamides in preventing thrombotic conditions (Lawrence et al., 1994).

Enantioselective Actions

The enantioselective antiplatelet actions of nipecotamides have been studied, demonstrating that different enantiomers exhibit varying levels of potency in inhibiting platelet aggregation. This highlights the potential for tailored therapeutic approaches based on the specific enantiomeric forms of nipecotamides (Gollamudi et al., 1993).

Interaction with GABA Receptors

Nipecotamide has been shown to interact with GABA receptors, indicating its potential application in neurological and psychiatric disorders. Studies have demonstrated its effectiveness in inhibiting aggressive behavior in animal models when combined with other GABA-inhibiting drugs (Wermuth et al., 1980).

Role in TGR5 Receptor Activation

This compound was identified as a starting point in the discovery of potent, orally bioavailable TGR5 (GPBAR1) agonists. This suggests its role in pathways associated with diabetes, metabolic syndrome, and autoimmune diseases (Phillips et al., 2014).

Inhibition of Platelet Calcium Rise

Nipecotamides' impact on collagen-induced aggregation and intraplatelet ionized calcium ([Ca2+]i) rise has been evaluated. This suggests their potential application in conditions where platelet aggregation and calcium signaling play a crucial role (Gollamudi et al., 1994).

Structural and Vibrational Analysis

The structural and vibrational aspects of this compound have been characterized through FT-IR and FT-Raman spectroscopy, providing valuable insights for its application in various fields, including pharmaceuticals and materials science (Yurdakul & Yaşayan, 2013).

Mechanism of Action

Nipecotamide has been tested for its inhibitory action against adenosine diphosphate (ADP)-induced aggregation of human platelets . It works by killing tapeworms on contact . Adult worms (but not ova) are rapidly killed, presumably due to uncoupling of oxidative phosphorylation or stimulation of ATPase activity .

Safety and Hazards

Nipecotamide may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray . Use only outdoors or in a well-ventilated area . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes .

Future Directions

There is potential for Nipecotamide to be used in the synthesis of novel temperature-responsive polymers . These polymers could have a variety of applications in fields such as drug delivery and tissue engineering.

Properties

IUPAC Name

piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-6(9)5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOCPVIXARZNQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601313721
Record name 3-Piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>19.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID3712156
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4138-26-5
Record name 3-Piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4138-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nipecotic acid amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004138265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nipecotamide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523303
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Record name 3-Piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.784
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Synthesis routes and methods

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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